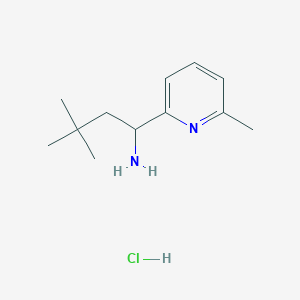

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride

Beschreibung

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride is a tertiary amine hydrochloride salt featuring a branched aliphatic chain and a substituted pyridine moiety. The 6-methylpyridin-2-yl group introduces both steric and electronic effects, while the hydrochloride salt enhances solubility and stability.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.ClH/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4;/h5-7,10H,8,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKJVLMPIXVAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(CC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Imine Intermediate

- Procedure : The 6-methyl-2-pyridinecarboxaldehyde is reacted with the 3,3-dimethylbutan-1-amine in an anhydrous organic solvent such as dichloromethane at low temperature (0 °C) under an inert atmosphere (e.g., nitrogen).

- Reaction conditions : The mixture is stirred to form an imine intermediate, monitored by thin-layer chromatography (TLC) until completion.

- Notes : Triethylamine can be added to scavenge any acid byproducts and promote imine formation.

Reduction of Imine to Amine

- Procedure : The imine intermediate is reduced using a hydride reagent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) at controlled temperatures.

- Reaction conditions : The reduction is carried out in an appropriate solvent (e.g., ethanol or tetrahydrofuran) with careful temperature control to avoid side reactions.

- Outcome : This step yields the free base form of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine.

Formation of Hydrochloride Salt

- Procedure : The free base amine is dissolved in an organic solvent and treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

- Purification : The hydrochloride salt is collected by filtration, washed with cold solvent, and dried under reduced pressure.

- Notes : This step improves the compound's stability and facilitates handling.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Observations/Notes |

|---|---|---|

| Imine formation | 6-Methyl-2-pyridinecarboxaldehyde (5 mmol), 3,3-dimethylbutan-1-amine (5 mmol), dichloromethane (20 mL), triethylamine (6 mmol), 0 °C, N2 atmosphere, overnight stirring | Imine formation monitored by TLC until completion |

| Reduction | Addition of NaBH4 (7 mmol) in ethanol at 0–5 °C, stirred for 2 hours | Smooth reduction to amine, monitored by TLC |

| Salt formation | Addition of HCl (1 M in ethanol), precipitation of hydrochloride salt | White solid formed, filtered and dried |

| Purification | Recrystallization from ethanol | Pure hydrochloride salt obtained with high yield |

Analytical Data and Purity Assessment

- Yield : Typically ranges from 70% to 85% depending on reaction scale and conditions.

- Purity : Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

- Characterization : The hydrochloride salt exhibits characteristic signals in ^1H NMR corresponding to the pyridine ring, methyl groups, and amine protons.

Alternative and Advanced Methods

Recent research suggests microwave-assisted synthesis and multicomponent reactions as potential alternatives for rapid and efficient synthesis of related amine derivatives, although specific data for this compound are limited.

- Microwave-assisted synthesis : Accelerates reaction times and may improve yields by enhancing imine formation and reduction steps under controlled microwave irradiation at elevated temperatures (~140 °C).

- Multicomponent synthesis : Involves simultaneous condensation of multiple reactants in the presence of acid catalysts, potentially yielding bis-substituted derivatives, but requires further optimization for this target compound.

Summary Table of Preparation Methods

| Step | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Imine formation | Aldehyde + amine, DCM, 0 °C, N2 | High selectivity, mild conditions | Requires inert atmosphere |

| Reduction | NaBH4 or LiAlH4 in ethanol/THF | Efficient, widely available | Sensitive to moisture |

| Hydrochloride salt formation | HCl addition, precipitation | Improves stability and handling | Requires careful control of pH |

| Microwave-assisted synthesis | Microwave irradiation at 140 °C | Rapid, energy-efficient | Requires specialized equipment |

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : It acts as a reagent in various chemical reactions, enabling the formation of more complex structures.

Biology

Research indicates that this compound may exhibit significant biological activities:

- Biological Activity : Studies have shown potential interactions with cellular processes and biomolecules. Its structure allows it to engage with various biological targets.

Medicine

The pharmacological properties of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride are under investigation for potential therapeutic applications:

-

Antidepressant Activity : Compounds related to this structure have been studied for their ability to modulate serotonin levels, showing promise in treating mood disorders.

- Case Study : A study published in PubMed Central demonstrated significant antidepressant-like effects in rodent models after administration of similar compounds, suggesting potential applications in treating depression.

Industry

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique structure contributes to its utility in producing various chemical products.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Derivatives

The compound’s distinctiveness arises from its 3,3-dimethylbutan-1-amine backbone and 6-methylpyridin-2-yl substituent . Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Substituent-Driven Property Analysis

Pyridine vs. This may improve solubility but reduce membrane permeability. p-Tolyl () is purely hydrophobic, favoring lipophilic environments .

The dihydrochloride salt in suggests higher aqueous solubility compared to mono-hydrochloride derivatives.

Backbone Modifications :

Research Implications and Gaps

While structural comparisons highlight key differences in substituents and salt forms, pharmacological data (e.g., IC₅₀, solubility, metabolic stability) are absent in the provided evidence. Further studies should focus on:

- Binding assays to evaluate interactions with biological targets.

- ADME profiling to compare bioavailability and clearance across analogues.

- Synthetic optimization to explore substituent effects on activity.

Biologische Aktivität

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride, a compound with the CAS number 15673-00-4, is an organic molecule that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride is , with a molecular weight of approximately 137.66 g/mol. The compound is characterized by its amine functional group and a pyridine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 137.66 g/mol |

| Molecular Formula | C₆H₁₆ClN |

| CAS Number | 15673-00-4 |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 110.7 ± 8.0 °C at 760 mmHg |

| Melting Point | -40.7 °C (estimate) |

The biological activity of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride can be attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving catecholamines and serotonin, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Research indicates that similar compounds exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .

Pharmacological Effects

Studies have shown that derivatives of this compound can exhibit a range of pharmacological effects:

- Antidepressant Activity : Compounds structurally related to 3,3-Dimethylbutanamine have been investigated for their potential antidepressant effects due to their ability to modulate serotonin levels .

- Anti-inflammatory Properties : The compound might possess anti-inflammatory properties by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Study on Antidepressant Effects

A study published in PubMed Central highlighted the antidepressant-like effects of compounds similar to 3,3-Dimethylbutanamine in rodent models. The results indicated significant improvements in depression-like behaviors following administration, suggesting potential therapeutic applications in mood disorders .

Inhibition of Enzymatic Activity

Research focusing on the inhibition of COX enzymes demonstrated that derivatives of this compound can significantly reduce inflammation markers in vitro. This finding supports the hypothesis that such compounds could be developed into anti-inflammatory medications .

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride, and how can reaction conditions be optimized for reproducibility?

A common synthetic approach involves the condensation of 6-methylpyridine-2-carbaldehyde with 3,3-dimethylbutan-1-amine under reductive amination conditions, followed by hydrochloric acid salt formation. For example, analogous hydrochloride salts (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are prepared using HCl in dioxane, yielding near-quantitative conversion after solvent removal . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance protonation and salt stability.

- Stoichiometry : Excess HCl (1.2–1.5 eq.) ensures complete salt formation.

- Temperature : Room temperature minimizes side reactions during acid addition.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing purity and structure?

- 1H-NMR : Critical for verifying amine protonation and aromatic substituent integration. For example, analogous compounds show downfield shifts for NH protons (δ ~9.00 ppm in DMSO-d6) and methyl groups (δ ~1.02 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula.

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability data for similar amines indicate >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from tautomerism or conformational flexibility. For example, pyridine-containing analogs (e.g., RepSox hydrochloride) exhibit tautomeric equilibria between protonated and free-base forms, altering chemical shifts . Mitigation strategies:

- Variable Temperature NMR : Identify dynamic processes by observing peak coalescence at elevated temperatures.

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA).

Q. What strategies optimize synthetic yield during scale-up from milligram to gram quantities?

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps to improve efficiency.

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Workup Optimization : Liquid-liquid extraction with dichloromethane/water (3:1) effectively isolates the hydrochloride salt .

Q. What in vitro assays evaluate biological activity in receptor-binding studies?

- Kinase Inhibition Assays : Test against ALK5 or related kinases using fluorescence polarization (FP) or TR-FRET platforms. For example, RepSox hydrochloride (a structural analog) inhibits ALK5 with IC50 < 100 nM .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells.

Q. How can forced degradation studies inform stability-indicating analytical methods?

- Acid/Base Hydrolysis : Expose the compound to 0.1 M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., pyridine ring cleavage).

- Photostability : Irradiate under ICH Q1B conditions (UV-A/visible light) to detect photooxidation products.

Q. What computational approaches predict biological target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., ALK5).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue-specific interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.